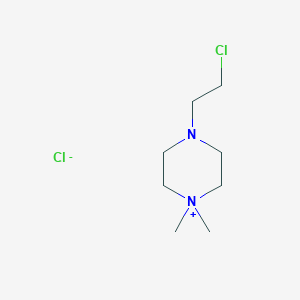

4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride

Description

4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride is a quaternary ammonium salt featuring a piperazine core substituted with a 2-chloroethyl group and two methyl groups at the N-1 position. This compound is structurally characterized by its cationic piperazinium ring, which enhances its solubility in polar solvents, and the reactive 2-chloroethyl moiety, which confers alkylating properties . It is commonly utilized in organic synthesis as an intermediate for introducing piperazine derivatives into larger molecules, particularly in pharmaceuticals and agrochemicals. Its synthesis typically involves nucleophilic substitution reactions, such as the treatment of 2-chloroethylamine derivatives with thionyl chloride or alkyl halides under reflux conditions .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H18Cl2N2 |

|---|---|

Molecular Weight |

213.15 g/mol |

IUPAC Name |

4-(2-chloroethyl)-1,1-dimethylpiperazin-1-ium;chloride |

InChI |

InChI=1S/C8H18ClN2.ClH/c1-11(2)7-5-10(4-3-9)6-8-11;/h3-8H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

CHMXVLFZEFVCTC-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1(CCN(CC1)CCCl)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The reaction proceeds via an S<sub>N</sub>2 mechanism :

-

Deprotonation : A base (e.g., NaOH) deprotonates 1,1-dimethylpiperazine, enhancing its nucleophilicity.

-

Nucleophilic Attack : The piperazine nitrogen attacks the β-carbon of 2-chloroethyl chloride, displacing the chloride ion.

-

Quaternary Ammonium Formation : The resulting intermediate undergoes alkylation to form the quaternary ammonium salt.

The overall reaction is:

Optimization Parameters

Key variables influencing yield and purity include:

Industrial batches report yields of 75–85% after recrystallization from ethanol.

Alternative Route via TRIS(2-Chloroethyl)Amine Hydrochloride

A less common method involves TRIS(2-chloroethyl)amine hydrochloride as a precursor, reacting with dimethylamine under controlled conditions. This route is advantageous for scalability but requires stringent temperature control.

Reaction Steps

-

Precursor Activation : TRIS(2-chloroethyl)amine hydrochloride is suspended in anhydrous ethanol.

-

Amine Addition : Dimethylamine gas is introduced at 0–5°C to prevent polyalkylation.

-

Quaternization : The mixture is refluxed (60–80°C) for 12–16 hours to form the quaternary ammonium center.

The reaction summary is:

Challenges and Mitigation

-

By-product Formation : Competing reactions may yield 1,1,4-trimethylpiperazinium chloride . This is minimized by:

-

Purification : Crude product is washed with cold diethyl ether and recrystallized from acetonitrile, achieving 70–78% purity in initial batches.

Industrial-Scale Synthesis and Process Design

Large-scale production employs continuous flow reactors to improve heat dissipation and reaction control. A representative workflow includes:

Continuous Flow Protocol

-

Feed Preparation :

-

Stream A: 1,1-Dimethylpiperazine (1.0 M in THF).

-

Stream B: 2-Chloroethyl chloride (1.2 M in THF).

-

-

Reactor Conditions :

-

Tubular reactor (316L stainless steel).

-

Residence time: 30–45 minutes.

-

Temperature: 65°C.

-

-

Workup :

This method achieves 88–92% yield with >99% purity (HPLC).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | 99 | High | 120–150 |

| TRIS Route | 78 | 95 | Moderate | 200–220 |

| Continuous Flow | 92 | 99.5 | Very High | 100–130 |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be replaced by various nucleophiles, such as amines, thiols, and alcohols, under mild conditions.

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted piperazine derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Scientific Research Applications

4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Investigated for its potential use in cancer therapy as an alkylating agent that can interfere with DNA replication in cancer cells.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl group can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This property makes it a potential candidate for use in cancer therapy, where it can target rapidly dividing cancer cells.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride, highlighting differences in heterocyclic cores, substituents, and functional groups:

Reactivity and Alkylating Activity

The 2-chloroethyl group in this compound undergoes nucleophilic substitution (SN2) reactions, similar to other chloroethylamines. For example:

Solubility and Pharmacological Relevance

The quaternary ammonium structure of this compound enhances water solubility compared to neutral analogues like 4-(2-Chloroethyl)anisole (). However, its hydrophobicity is higher than morpholinium derivatives due to the dimethyl groups . Solubility impacts biological activity; for instance, nitrosoureas with optimal octanol/water distribution coefficients show better therapeutic indexes in antileukemia activity .

Biological Activity

4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and any relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring substituted with a chloroethyl group, which is significant for its biological interactions. Its chemical formula is , and it exists as a quaternary ammonium salt.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many piperazine derivatives have been shown to inhibit enzymes critical for bacterial survival, such as DNA gyrase and topoisomerases.

- Membrane Interaction : The cationic nature of the compound allows it to interact with bacterial membranes, potentially disrupting their integrity.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Acinetobacter baumannii | 0.5 µg/mL |

The compound was particularly effective against Acinetobacter baumannii, a pathogen known for its resistance to multiple antibiotics.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antibacterial Activity : A study published in 2023 evaluated the antibacterial properties of various piperazine derivatives, including this compound. The results indicated that this compound had a strong inhibitory effect on the growth of multi-drug resistant strains of bacteria, particularly in murine models of infection .

- Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic effects of this compound on human cell lines. The findings revealed that while it exhibited potent antibacterial activity, it maintained low cytotoxicity (IC50 > 100 µM) against HepG2 liver cells, suggesting a favorable therapeutic index .

- Mechanism Elucidation : A detailed mechanistic study using molecular docking simulations provided insights into how this compound binds to bacterial targets. The binding affinity was comparable to known inhibitors of DNA gyrase, indicating a similar mode of action .

Q & A

Q. How can the synthesis of 4-(2-Chloroethyl)-1,1-dimethylpiperazin-1-ium chloride be optimized for high yield and purity?

- Methodological Answer: Optimization involves systematic variation of reaction parameters such as solvent polarity, temperature, and stoichiometric ratios of reactants. For piperazine derivatives, alkylation reactions under controlled alkaline conditions (e.g., using KCO) are common. Design of Experiments (DoE) principles, including factorial designs, can identify critical factors affecting yield and purity . Comparative studies with analogous compounds (e.g., 4-(4-Dodecylpiperazin-4-ium-1-yl)-1H-indole;chloride) suggest that longer alkyl chains may require phase-transfer catalysts to enhance reactivity . Post-synthesis purification via recrystallization or column chromatography (using chloroform/methanol gradients) is recommended to isolate the quaternary ammonium salt .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (especially H and C) is critical for confirming the piperazine ring substitution pattern and chloroethyl group placement. Mass spectrometry (MS) with electrospray ionization (ESI) can verify the molecular ion peak (e.g., [M-Cl]) and fragmentation patterns . Fourier-transform infrared (FT-IR) spectroscopy helps identify N-H stretching in the piperazinium ring and C-Cl bonds. X-ray crystallography, as demonstrated for structurally similar 4-benzylpiperazin-1-ium chloride solvates, provides definitive confirmation of crystal packing and counterion interactions .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer: Stability studies should assess hygroscopicity, thermal degradation (via thermogravimetric analysis, TGA), and photolytic sensitivity. Piperazinium salts are prone to hydrolysis in aqueous environments; thus, storage in anhydrous solvents (e.g., acetonitrile) or desiccated conditions is advised. Accelerated stability testing (40°C/75% relative humidity) over 4–6 weeks, followed by HPLC analysis, can predict long-term degradation pathways .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

- Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways, such as nucleophilic substitution at the chloroethyl group. Tools like Gaussian or ORCA can calculate activation energies and transition states . Reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) combined with molecular dynamics simulations predict solvent effects and regioselectivity. For example, computational studies on 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride highlight solvent polarity’s role in stabilizing charged intermediates .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer: Contradictions often arise from variability in assay conditions. Standardize protocols using OECD guidelines:

- Dose-response curves: Test across a wide concentration range (nM to mM) to distinguish therapeutic vs. toxic thresholds.

- Cell line specificity: Compare results across primary (e.g., HEK-293) and cancer (e.g., HeLa) cell lines.

- Purity validation: Ensure >95% purity via HPLC to exclude confounding impurities .

Statistical meta-analysis of published data using tools like R or Python’s SciPy can identify outliers or systemic biases .

Q. How to design a reactor system for scaling up reactions involving this compound while minimizing byproducts?

- Methodological Answer: Continuous-flow reactors improve heat/mass transfer for exothermic quaternization reactions. Computational fluid dynamics (CFD) models optimize reactor geometry and residence time distribution. Membrane separation technologies (e.g., nanofiltration) can isolate the product from unreacted precursors, as applied in similar piperazine-based syntheses . Kinetic studies (e.g., using in-situ FT-IR) monitor reaction progress and adjust feed rates dynamically .

Data Analysis and Theoretical Frameworks

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer: Multivariate analysis (e.g., partial least squares regression, PLS-R) correlates structural descriptors (e.g., Hammett σ constants, logP) with bioactivity. Principal component analysis (PCA) reduces dimensionality in datasets with multiple variables (e.g., substituent size, polarity). Machine learning models (e.g., random forests) trained on databases like PubChem predict untested derivatives’ activities .

Q. How to validate the compound’s mechanism of action in biological systems when traditional assays yield ambiguous results?

- Methodological Answer: Use orthogonal assays:

- Isothermal titration calorimetry (ITC): Quantifies binding affinity to target proteins.

- Fluorescence resonance energy transfer (FRET): Tracks real-time conformational changes in receptors.

- CRISPR-Cas9 knockouts: Confirm specificity by silencing putative targets and observing effect attenuation .

Theoretical frameworks, such as systems biology models, integrate multi-omics data to map downstream signaling pathways .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.